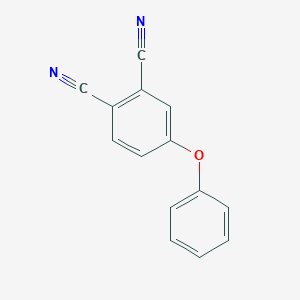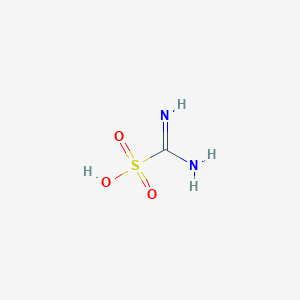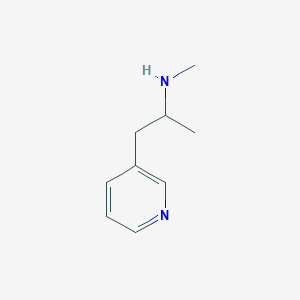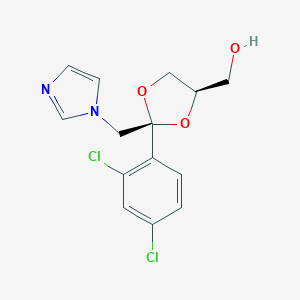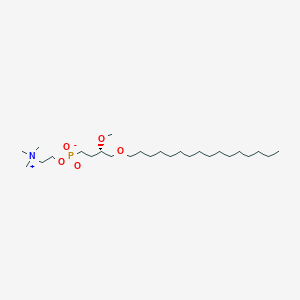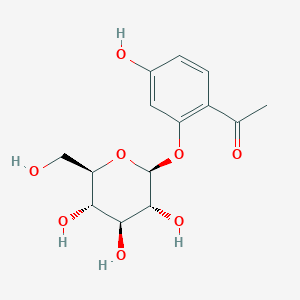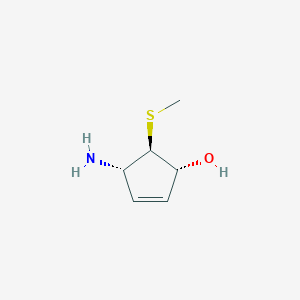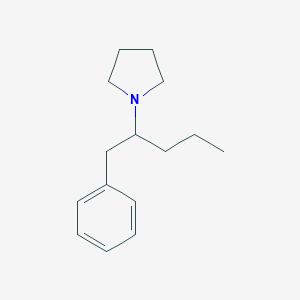
Prolintano
Descripción general
Descripción
Prolintano, también conocido por sus nombres comerciales Catovit, Katovit, Promotil y Villescon, es un estimulante e inhibidor de la recaptación de norepinefrina-dopamina desarrollado en la década de 1950 . Es un derivado de la anfetamina estrechamente relacionado en estructura química con otras drogas como la pirovalerona, la metilendioxipirovalerona (MDPV) y la propilhexedrina . El this compound se ha utilizado para proporcionar energía, promover la alerta y mejorar la concentración .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El prolintano ejerce sus efectos inhibiendo la recaptación de norepinefrina y dopamina, lo que lleva a un aumento de los niveles de estos neurotransmisores en la hendidura sináptica . Esto da como resultado una mayor estimulación del sistema nervioso central, promoviendo la vigilia, la alerta y la concentración . Los objetivos moleculares del this compound incluyen los transportadores de norepinefrina y dopamina, que son responsables de la recaptación de estos neurotransmisores .
Análisis Bioquímico
Biochemical Properties
Prolintane interacts with various enzymes, proteins, and other biomolecules. It primarily functions as a norepinephrine-dopamine reuptake inhibitor . This means that Prolintane binds to the transporters for these neurotransmitters, preventing their reuptake and thereby increasing their concentration in the synaptic cleft . This leads to enhanced neurotransmission, which is associated with increased alertness and energy .
Cellular Effects
Prolintane influences cell function by modulating neurotransmission. It increases the levels of norepinephrine and dopamine in the synaptic cleft, which can impact various cellular processes . These neurotransmitters are involved in a wide range of functions, including mood regulation, reward, and motor control . Therefore, Prolintane can have broad effects on cellular function.
Molecular Mechanism
Prolintane exerts its effects at the molecular level primarily through its interactions with neurotransmitter transporters. As a norepinephrine-dopamine reuptake inhibitor, Prolintane binds to these transporters and inhibits their function . This prevents the reuptake of norepinephrine and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft . The increased neurotransmitter levels enhance neurotransmission, leading to the stimulant effects of Prolintane .
Temporal Effects in Laboratory Settings
Like other stimulants, the effects of Prolintane are likely to be transient and dependent on the dosage and frequency of administration .
Dosage Effects in Animal Models
The effects of Prolintane in animal models have not been extensively studied. As a stimulant, it is likely that the effects of Prolintane would vary with different dosages. Higher doses may lead to more pronounced stimulant effects but could also result in adverse effects .
Metabolic Pathways
As an amphetamine derivative, it is likely that Prolintane undergoes similar metabolic processes .
Transport and Distribution
Given its lipophilic nature, it is likely that Prolintane can readily cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its mechanism of action as a norepinephrine-dopamine reuptake inhibitor, it is likely that Prolintane interacts with neurotransmitter transporters located on the cell membrane .
Métodos De Preparación
El prolintano puede sintetizarse a través de varios métodos. Un método común implica la reacción de 2-oxo-1-fenilpentano con pirrolidina . Otro método se basa en la síntesis de Strecker, que incluye el uso de cianuro de potasio . Estos métodos tienen limitaciones, como el uso de materiales de partida costosos o reactivos tóxicos . Una síntesis alternativa implica la epoxidación de benceno alílico seguida de una reacción de Grignard y un protocolo de Mitsunobu . Este método proporciona un buen rendimiento general y permite la preparación de análogos quirales .
Análisis De Reacciones Químicas
El prolintano sufre varias reacciones químicas, que incluyen:
Oxidación: El this compound puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: La reducción de this compound puede producir aminas secundarias o alcoholes.
Los reactivos comunes utilizados en estas reacciones incluyen hidruro de litio y aluminio (LiAlH4) para la reducción y ácido m-cloroperbenzoico (m-CPBA) para la epoxidación . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
El prolintano es similar a otros derivados de la anfetamina como la pirovalerona, la metilendioxipirovalerona (MDPV) y la propilhexedrina . Estos compuestos comparten un mecanismo de acción similar, inhibiendo la recaptación de norepinefrina y dopamina . El this compound es único en su estructura química específica, que incluye un anillo de pirrolidina . Esta diferencia estructural puede contribuir a variaciones en la potencia, la duración de la acción y los efectos secundarios en comparación con otros compuestos similares .
Compuestos similares
- Pirovalerona
- Metilendioxipirovalerona (MDPV)
- Propilhexedrina
Propiedades
IUPAC Name |
1-(1-phenylpentan-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14/h3-5,9-10,15H,2,6-8,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCPSBCUMRIPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1211-28-5 (hydrochloride) | |
| Record name | Prolintane [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70862031 | |
| Record name | 1-(1-Phenyl-2-pentanyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prolintane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
153 °C | |
| Record name | Prolintane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
493-92-5 | |
| Record name | Prolintane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolintane [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prolintane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13438 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(1-Phenyl-2-pentanyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prolintane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM4YZW677H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prolintane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


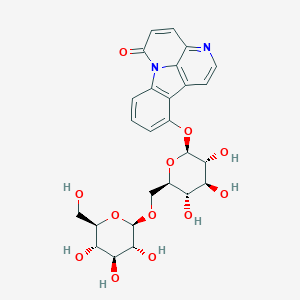
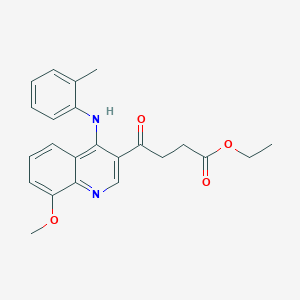

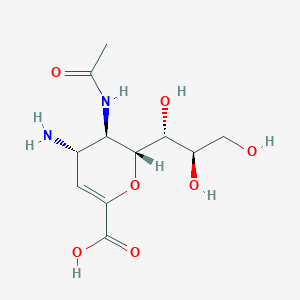
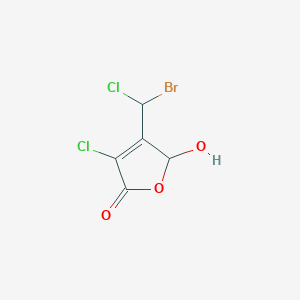
![(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester](/img/structure/B133314.png)
